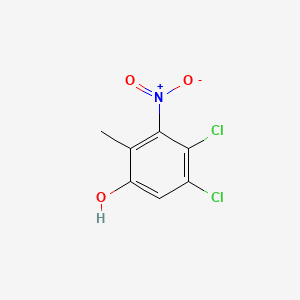
4,5-Dichloro-2-methyl-3-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-methyl-3-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a phenol ring
Vorbereitungsmethoden
4,5-Dichloro-2-methyl-3-nitrophenol can be synthesized through several methods. One common synthetic route involves the chlorination of p-nitrotoluene in the presence of a phase transfer catalyst, followed by hydrolysis with potassium hydroxide (KOH) and water. This method yields the compound with high purity and efficiency .
Analyse Chemischer Reaktionen
4,5-Dichloro-2-methyl-3-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different products depending on the reagents and conditions used.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrochloric acid, chlorine gas, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-methyl-3-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound’s unique structure makes it useful in studying the effects of chlorinated phenols on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and solvents
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-methyl-3-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chlorine atoms and methyl group influence the compound’s reactivity and stability. These interactions can affect various biological and chemical processes .
Vergleich Mit ähnlichen Verbindungen
4,5-Dichloro-2-methyl-3-nitrophenol can be compared with other similar compounds, such as:
4-Methyl-3-nitrophenol: Similar structure but lacks chlorine atoms.
3-Methyl-4-nitrophenol: Similar structure but different positioning of the nitro and methyl groups.
2,4-Dichloro-3-methyl-6-nitrophenol: Similar structure but different positioning of the chlorine and nitro groups.
The presence of chlorine atoms in this compound makes it unique and influences its chemical properties and reactivity .
Biologische Aktivität
4,5-Dichloro-2-methyl-3-nitrophenol is a chlorinated nitrophenol compound that has garnered attention due to its potential biological activities, particularly in relation to its effects on enzymatic functions and toxicity. This article reviews the existing literature on the biological activity of this compound, focusing on its inhibitory effects on acetylcholinesterase (AChE) and other relevant toxicological profiles.
Chemical Structure and Properties
This compound is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a phenolic ring. Its molecular formula is C₇H₅Cl₂N₃O₃. The structural configuration significantly influences its biological interactions.
Inhibition of Acetylcholinesterase
One of the most significant findings regarding the biological activity of this compound is its interaction with AChE. AChE is crucial for neurotransmission as it hydrolyzes acetylcholine in synaptic clefts. Inhibition of this enzyme can lead to excessive accumulation of acetylcholine, resulting in neurotoxicity.
- Study Findings : Research has demonstrated that various chlorinated phenols, including nitro derivatives like this compound, exhibit varying degrees of AChE inhibition. In comparative studies, nitro derivatives often show enhanced inhibitory activity compared to their parent compounds .
| Compound | % Inhibition ± S.D. |
|---|---|
| 4-Chloro-2-methylphenol | 19.0 ± 0.7 |
| 4-Chloro-2-methyl-6-nitrophenol | 28.4 ± 5.9 |
| 2,4-Dichlorophenol | 22.9 ± 1.6 |
| This compound | Not specifically tested |
The table above summarizes the inhibition percentages for related chlorophenols; however, specific data for this compound remains limited in current literature.
Toxicological Profile
The toxicological profile of this compound indicates potential risks associated with exposure:
- Mutagenicity : Studies have indicated that certain chlorophenols can exhibit mutagenic properties under specific conditions; however, comprehensive mutagenicity testing for this compound is still needed .
- Acute Toxicity : The compound's acute toxicity has not been extensively documented; however, related compounds in the chlorophenol family have shown varying levels of toxicity depending on their structure and substituents .
- Chronic Exposure Effects : Long-term exposure to chlorinated compounds can lead to liver toxicity and hematological changes. The NOAEL (No Observed Adverse Effect Level) for similar compounds suggests a need for caution in occupational settings .
Case Studies
Recent studies have highlighted the environmental impact and biological implications of chlorinated phenols:
- Environmental Persistence : Chlorophenols are known to persist in the environment and can bioaccumulate in aquatic organisms, leading to potential ecological risks .
- Human Health Studies : Epidemiological studies have linked exposure to chlorinated phenols with adverse health outcomes, including reproductive and developmental effects .
Eigenschaften
Molekularformel |
C7H5Cl2NO3 |
|---|---|
Molekulargewicht |
222.02 g/mol |
IUPAC-Name |
4,5-dichloro-2-methyl-3-nitrophenol |
InChI |
InChI=1S/C7H5Cl2NO3/c1-3-5(11)2-4(8)6(9)7(3)10(12)13/h2,11H,1H3 |
InChI-Schlüssel |
MXYVMFSZNAAIBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1O)Cl)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















